

Comparative analysis of EGFR inhibition by different 4-anilinoquinazoline derivatives

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Compound of Interest

Compound Name: 4-Chloro-6,7-diethoxyquinazoline

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A Comparative Analysis of EGFR Inhibition by 4-Anilinoquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in oncology.[1][2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that drive cell proliferation and survival.[1][3] This guide provides a comparative analysis of prominent 4-anilinoquinazoline derivatives, supported by experimental data and detailed protocols for key assays.

Performance Comparison of EGFR Inhibitors

The efficacy of 4-anilinoquinazoline derivatives can be quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%. Lower IC50 values indicate greater potency. The table below summarizes the IC50 values for several well-known and experimental 4-anilinoquinazoline derivatives against EGFR.

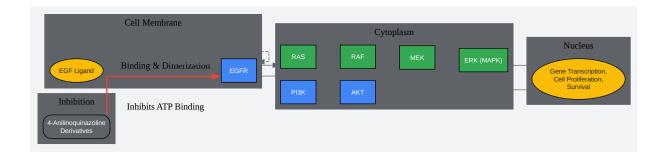


| Compound | EGFR IC50 (nM) | Target Cell Lines <i>l</i> Conditions | Reference |
|-------------------|------------------------------------|---------------------------------------|-----------|
| Gefitinib | 25.42 | Enzyme Activity Assay | [4][5] |
| ~80 | A431 Cells | [6] | |
| Erlotinib | 33.25 | Enzyme Activity Assay | [4][5] |
| 2.6 | Wild-type EGFR | [7] | _ |
| ~100 | A431 Cells | [6] | |
| Lapatinib | ~160 | A431 Cells (EGFR-overexpressing) | [6] |
| 1100 | BT-474 Cells (HER2-overexpressing) | [6] | |
| Compound 19h | 0.47 | Enzyme Inhibitory Activity | [8] |
| Compound 7i | 17.32 | Enzyme Activity Inhibition Assay | [4][5] |
| TKI-Br (PD153035) | 0.025 | Halogenated 4- anilinoquinazoline | [9] |
| TKI-CI (AG-1478) | 0.31 | Halogenated 4- anilinoquinazoline | [9] |

Mechanism of Action and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[10] [11] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways, which are crucial for cell proliferation and survival.[10][12] 4-anilinoquinazoline derivatives inhibit this process by blocking the ATP-binding site of the EGFR kinase domain, thus preventing autophosphorylation.[12]





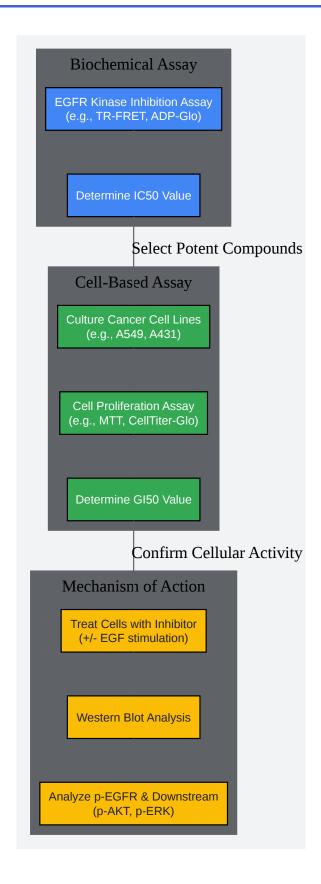
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EGFR signaling pathway and point of inhibition.

Experimental Evaluation Workflow

The characterization of novel 4-anilinoquinazoline derivatives typically follows a multi-step experimental workflow, starting from biochemical assays to cell-based evaluations and finally, analysis of downstream signaling.





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Generalized workflow for evaluating EGFR inhibitors.



Detailed Experimental Protocols EGFR Kinase Inhibition Assay (TR-FRET Protocol)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase.[13]

Objective: To determine the in vitro IC50 value of a test compound against purified EGFR kinase.[13]

Materials:

- · Recombinant human EGFR kinase domain
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[13]
- Biotinylated peptide substrate
- ATP
- Test compounds dissolved in DMSO
- Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))[13]
- Low-volume 384-well plates

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.[13]
- Assay Plate Setup: Add 2.5 μL of the diluted test compound to the wells of a 384-well plate.
 Include vehicle (DMSO) controls.[13]
- Enzyme Addition: Add 2.5 μL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[13]



- Reaction Initiation: Start the kinase reaction by adding 5 μ L of a solution containing the peptide substrate and ATP. Incubate for 60 minutes at room temperature.[13]
- Reaction Termination: Stop the reaction by adding 5 μL of the stop/detection solution.[13]
- Signal Detection: Incubate for 60 minutes at room temperature, protected from light. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.[13]
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
 Normalize the data against controls and plot the normalized activity versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Cell Proliferation Assay (MTT/MTS Assay)

This cell-based assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.[10]

Objective: To determine the concentration of an inhibitor that causes 50% inhibition of cell growth (GI50).[14]

Materials:

- EGFR-dependent cancer cell line (e.g., A549, A431)
- Complete cell culture medium
- 96-well plates
- Test compounds dissolved in DMSO
- MTT or MTS reagent[10][14]
- Solubilization solution (for MTT assay)
- Microplate reader



Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.[10]
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium.
 Replace the old medium with 100 μL of the medium containing the test compounds or vehicle control.[10][14]
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[10]
- Viability Assessment:
 - Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
 - \circ Alternatively, for MTT, add 20 μ L of MTT solution (5 mg/mL), incubate for 3-4 hours, then solubilize the formazan crystals.[14]
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
- Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the GI50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[14]

Western Blot Analysis for EGFR Phosphorylation

This assay is used to directly observe the inhibitory effect of a compound on EGFR autophosphorylation and the activation of its downstream signaling proteins within the cell.[12] [15]

Objective: To qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation and downstream signaling pathways (e.g., Akt, ERK).

Materials:

- Cancer cell lines
- Test compounds



- EGF ligand
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors[12]
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)[15]
- Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-Actin)
- HRP-conjugated secondary antibodies
- ECL chemiluminescent substrate and imaging system[12]

Procedure:

- Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with the test compound for a specified time, then stimulate with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[16]
- Cell Lysis: Wash cells with ice-cold PBS and add ice-cold RIPA buffer. Scrape the cells,
 collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.[12]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
- SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.[15]
- Immunoblotting:



- Block the membrane with 5% BSA in TBST for 1 hour.[15]
- Incubate with a primary antibody against a phosphorylated protein (e.g., anti-p-EGFR)
 overnight at 4°C.[12]
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.[12]
- Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., total EGFR) and a loading control (e.g., β-Actin).[12][15]
- Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensities. The
 ratio of the phosphorylated protein to the total protein provides a normalized measure of
 protein activation.[12]

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